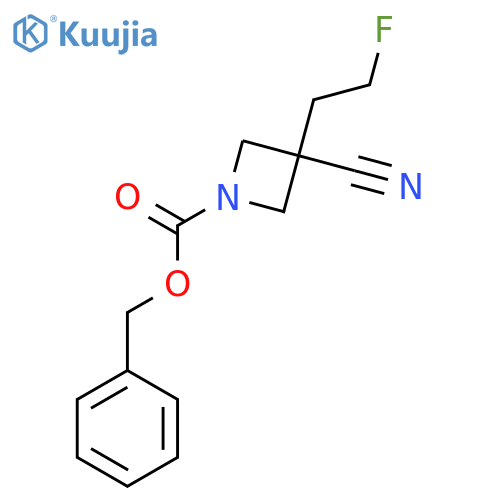

Cas no 2680809-85-0 (Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate)

Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-28281232

- benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate

- 2680809-85-0

- Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate

-

- インチ: 1S/C14H15FN2O2/c15-7-6-14(9-16)10-17(11-14)13(18)19-8-12-4-2-1-3-5-12/h1-5H,6-8,10-11H2

- InChIKey: OLIMTYISSJLEAB-UHFFFAOYSA-N

- ほほえんだ: FCCC1(C#N)CN(C(=O)OCC2C=CC=CC=2)C1

計算された属性

- せいみつぶんしりょう: 262.11175589g/mol

- どういたいしつりょう: 262.11175589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 53.3Ų

Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28281232-0.1g |

benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate |

2680809-85-0 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28281232-5.0g |

benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate |

2680809-85-0 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28281232-0.5g |

benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate |

2680809-85-0 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28281232-2.5g |

benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate |

2680809-85-0 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28281232-0.05g |

benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate |

2680809-85-0 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28281232-5g |

benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate |

2680809-85-0 | 5g |

$3520.0 | 2023-09-09 | ||

| Enamine | EN300-28281232-1.0g |

benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate |

2680809-85-0 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28281232-10g |

benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate |

2680809-85-0 | 10g |

$5221.0 | 2023-09-09 | ||

| Enamine | EN300-28281232-10.0g |

benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate |

2680809-85-0 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28281232-0.25g |

benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate |

2680809-85-0 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 |

Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate 関連文献

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

5. Book reviews

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylateに関する追加情報

Benzyl 3-Cyano-3-(2-fluoroethyl)azetidine-1-carboxylate: A Promising Scaffold in Medicinal Chemistry

Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate (CAS No. 2680809-85-0) is a structurally unique organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential as a pharmacophore for drug discovery. The molecule features a 4-membered azetidine ring, a cyano group at the C3 position, and a fluorinated ethyl chain attached to the same carbon center, all of which contribute to its distinct physicochemical properties and biological activity. The benzyl ester functionality further enhances its solubility profile and metabolic stability, making it an attractive candidate for prodrug design or as a building block in combinatorial chemistry libraries.

Recent studies have highlighted the importance of fluorinated heterocycles in modern drug development. The incorporation of fluorine atoms into molecular frameworks often leads to improved metabolic resistance, enhanced lipophilicity, and optimized binding affinity to target proteins. In the case of Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate, the presence of the 2-fluoroethyl substituent introduces subtle electronic effects that may modulate interactions with enzyme active sites or receptor binding domains. This structural feature aligns with contemporary trends in medicinal chemistry, where fluorination is strategically employed to fine-tune pharmacokinetic parameters and reduce off-target effects.

The cyano group (-CN) at position C3 plays a critical role in the compound's reactivity and functional versatility. Cyanide derivatives are well-established intermediates in organic synthesis due to their ability to undergo nucleophilic addition, hydrolysis, or metal-catalyzed transformations. In this context, Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate serves as a valuable precursor for generating diverse analogs through selective functionalization of the cyano moiety. For instance, hydrolysis under acidic conditions could yield an amide derivative, while transition-metal-mediated cross-coupling reactions might enable the introduction of biologically relevant substituents such as aromatic rings or heteroatoms.

Structurally related compounds have demonstrated activity against various therapeutic targets. Notably, azetidines are known for their conformational rigidity, which can enhance binding specificity to enzymes or receptors with shallow binding pockets. This property is particularly advantageous in the design of inhibitors targeting kinases or proteases involved in disease pathways such as cancer or neurodegenerative disorders. While specific data on this exact compound remains limited due to its novelty, computational modeling studies suggest that its scaffold could exhibit favorable interactions with ATP-binding sites or other enzymatic domains through hydrogen bonding and hydrophobic contacts.

In terms of synthetic accessibility, the preparation of Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate likely involves multistep organic synthesis strategies. One plausible route could begin with the formation of a fluorinated ethylene precursor followed by ring closure to generate the azetidine core. Subsequent esterification with benzoyl chloride would complete the transformation into the final product. The synthetic methodology would need careful optimization to control regioselectivity and stereoselectivity during ring formation steps, as azetidines are prone to side reactions under harsh conditions.

From an analytical perspective, characterization techniques such as NMR spectroscopy (particularly 19F NMR for monitoring fluorine incorporation), mass spectrometry (HRMS for confirming molecular weight), and X-ray crystallography (for determining absolute configuration) would be essential for verifying structural integrity. These methods are standard practice in pharmaceutical research pipelines when validating new chemical entities before advancing them into preclinical testing phases.

The potential applications of this compound extend beyond traditional small-molecule therapeutics. In materials science contexts, fluorinated azetidines have been explored for their use in polymer chemistry due to their thermal stability and unique surface properties. However, within biomedical research settings—particularly those focused on enzyme inhibition or receptor modulation—the primary interest lies in leveraging its structural features for rational drug design approaches.

Current research directions involving similar scaffolds emphasize structure-based drug design methodologies combined with high-throughput screening technologies. By employing computational docking simulations alongside experimental validation techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), researchers can systematically evaluate how variations in substituent patterns affect target engagement profiles. Such iterative optimization processes are fundamental components of modern drug discovery programs aimed at developing next-generation therapeutics with improved safety margins and efficacy profiles.

In conclusion, while direct clinical data on Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate remains sparse at present stages of investigation—owing largely to its recent introduction into scientific literature—the foundational chemical principles governing its behavior suggest considerable promise across multiple application areas within life sciences research domains ranging from pharmaceutical development initiatives through academic explorations into novel chemical space territories.

2680809-85-0 (Benzyl 3-cyano-3-(2-fluoroethyl)azetidine-1-carboxylate) 関連製品

- 1097080-78-8(N-(4-chloro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide)

- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)

- 2229548-93-8(N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide)

- 2137574-70-8(5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridine)

- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)

- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)

- 620547-53-7(methyl 2-{(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)

- 946238-41-1(1-(4-bromophenyl)-3-{2-(2,4-dimethylphenyl)-2-oxoethylsulfanyl}-1,2-dihydropyrazin-2-one)

- 37140-96-8(2-Methyl-N-(2-phenylethyl)prop-2-enamide)

- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)